N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide
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Overview
Description
PDS-0330 is a small molecule inhibitor that specifically targets claudin-1, a protein involved in the progression and metastasis of colorectal cancer. Claudin-1 is a component of tight junctions in epithelial cells and plays a crucial role in maintaining cell polarity and barrier function. PDS-0330 has shown promising pharmacokinetic properties and exhibits antitumor and chemosensitizing activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDS-0330 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the benzo[d]oxazole ring: This is achieved through a cyclization reaction involving an appropriate precursor.
Coupling with a naphthamide derivative: The benzo[d]oxazole intermediate is then coupled with a naphthamide derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of PDS-0330 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing solvent use, and ensuring efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
PDS-0330 undergoes various chemical reactions, including:
Oxidation: PDS-0330 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in PDS-0330.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
PDS-0330 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of claudin-1 in various chemical processes.
Biology: Investigates the biological functions of claudin-1 in cell signaling and tight junction integrity.
Medicine: Explores its potential as a therapeutic agent for colorectal cancer and other claudin-1 related diseases.
Mechanism of Action
PDS-0330 exerts its effects by specifically binding to claudin-1 with micromolar affinity. This binding interferes with the association between claudin-1 and the Src oncogene, thereby inhibiting the progression and metastasis of colorectal cancer. The disruption of claudin-1/Src interaction leads to altered survival signaling pathways, increased apoptosis, and reduced chemoresistance .
Comparison with Similar Compounds
Similar Compounds
I-6: An earlier analog of PDS-0330, which also targets claudin-1 but has higher clearance rates in human liver microsomes.
Claudin-1 inhibitors: Other small molecule inhibitors targeting claudin-1, though they may differ in their binding affinity and pharmacokinetic properties
Uniqueness
PDS-0330 stands out due to its specific and potent inhibition of claudin-1, favorable pharmacokinetic properties, and its ability to inhibit colorectal cancer progression without exhibiting toxicity in in-vitro and in-vivo models .
Properties
Molecular Formula |
C25H17N3O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31) |
InChI Key |
DRGVVUJKZXEUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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